4-(1H-Indol-3-YL)butanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

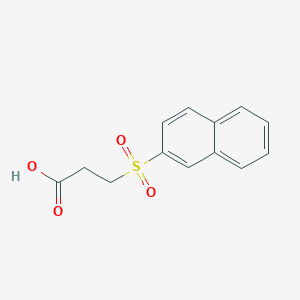

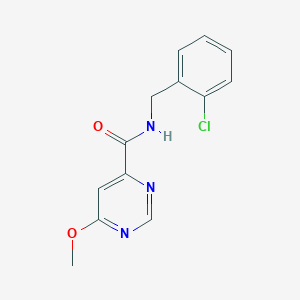

“4-(1H-Indol-3-YL)butanal” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .

Synthesis Analysis

The synthesis of “4-(1H-Indol-3-YL)butanal” involves several steps. For instance, one method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . Another approach involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates through a series of reactions .Molecular Structure Analysis

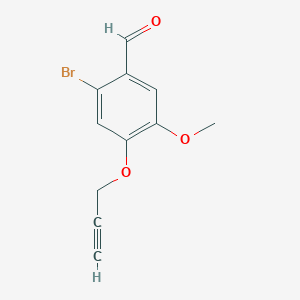

The molecular structure of “4-(1H-Indol-3-YL)butanal” can be represented by the SMILES stringCC(=O)CCc1c[nH]c2ccccc12 . This indicates that the compound has a molecular weight of 187.24 and an empirical formula of C12H13NO . Chemical Reactions Analysis

The chemical reactions involving “4-(1H-Indol-3-YL)butanal” are complex and can vary depending on the specific conditions and reactants used. For example, one study describes the reaction of 4-(1H-indol-3-yl)butanoic acid with absolute ethanol and a catalytic amount of concentrated sulfuric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-Indol-3-YL)butanal” include a melting point of 92-97 °C . It is a solid form compound .科学的研究の応用

1. Organic Synthesis and Chemical Properties

- Synthesis of Hybrid Molecules : A study by Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds using 4-(1H-indol-3-yl)butanoic acid. These molecules showed potent urease inhibitory activity, suggesting their potential in therapeutic applications.

- Characterization of Transition Metal Complexes : Research by Qu et al. (2006) involved synthesizing transition metal complexes from a derivative of 4-(1H-indol-3-yl)butanal. These complexes exhibited anti-inflammatory, antibacterial, and antitumor activities.

- Study of Enaminimine and Ring-Opened Forms : Aghazadeh et al. (2012) investigated the balance between enaminimine and ring-opened forms of derivatives related to 4-(1H-indol-3-yl)butanal.

2. Medicinal Chemistry and Biological Activity

- Anticancer Studies : Kamath et al. (2015) synthesized indole-coumarin hybrids using 4-(1H-indol-3-yl)butanal derivatives. These compounds exhibited cytotoxic effects against human breast adenocarcinoma cells, highlighting their potential as anticancer agents (Kamath et al., 2015).

- Inhibitors for Dipeptidyl Peptidase-4 : A study by Wang et al. (2014) synthesized derivatives for inhibiting dipeptidyl peptidase-4, indicating a potential application in treating type 2 diabetes.

- Sigma Ligand Research : Perregaard et al. (1995) explored the synthesis of 4-(1H-indol-3-yl)-1-butyl-substituted compounds with high affinity for sigma binding sites, providing insights into anxiolytic activity and central nervous system penetration (Perregaard et al., 1995).

3. Material Science and Other Applications

- Dye-Sensitized Solar Cells : Wu et al. (2009) conducted research on carboxylated cyanine dyes derived from 4-(1H-indol-3-yl)butanal for improving photoelectric conversion in dye-sensitized solar cells (Wu et al., 2009).

将来の方向性

Indole derivatives, including “4-(1H-Indol-3-YL)butanal”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

特性

IUPAC Name |

4-(1H-indol-3-yl)butanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-9,13H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWJKXCTSJPXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Indol-3-YL)butanal | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2940201.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2940202.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)

![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)